molecular formula C18H15ClN4O3 B11028554 N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide

Cat. No.: B11028554
M. Wt: 370.8 g/mol
InChI Key: UUQRQBRFXNVQIG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorinated methoxyphenyl group with an imidazobenzimidazole core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazobenzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazobenzimidazole ring system.

    Introduction of the Acetamide Group: The acetamide group is introduced through acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Attachment of the Chlorinated Methoxyphenyl Group: This step involves nucleophilic substitution reactions where the chlorinated methoxyphenyl group is attached to the imidazobenzimidazole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding alcohols or amines.

    Substitution: The chlorinated methoxyphenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Mechanism of Action

The mechanism by which N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-2,3-dihydro-1H-benzimidazol-3-yl)acetamide: Similar structure but lacks the imidazo ring, potentially altering its biological activity.

    N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)propionamide: Similar structure with a propionamide group instead of acetamide, which may affect its reactivity and applications.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide stands out due to its specific combination of functional groups and ring systems, which confer unique chemical and biological properties

Properties

Molecular Formula

C18H15ClN4O3

Molecular Weight

370.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide

InChI

InChI=1S/C18H15ClN4O3/c1-26-15-7-6-10(19)8-12(15)20-16(24)9-14-17(25)22-18-21-11-4-2-3-5-13(11)23(14)18/h2-8,14H,9H2,1H3,(H,20,24)(H,21,22,25)

InChI Key

UUQRQBRFXNVQIG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC2C(=O)NC3=NC4=CC=CC=C4N23

Origin of Product

United States

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